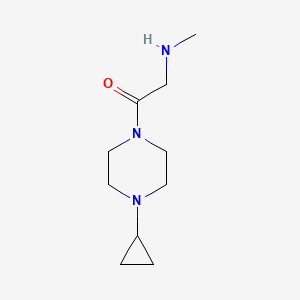

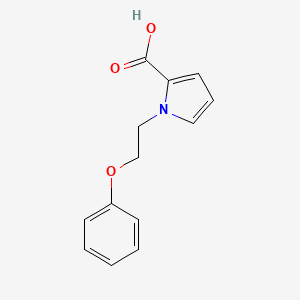

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine

Overview

Description

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is a chemical compound with the empirical formula C10H16N4 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “this compound” is 192.26 . The molecular formula is C10H16N4 .Scientific Research Applications

Radioligand Development for PET Imaging

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine derivatives have been explored for their potential in developing radioligands for positron emission tomography (PET) imaging. For instance, WAY-100635, labeled with carbon-11, is a promising radioligand for the study of 5-HT1A receptors in the human brain. Research indicates that understanding the metabolism of such radioligands is crucial for the development of biomathematical models to interpret radioactivity uptake in the brain, highlighting the compound's significance in enhancing signal contrast in PET studies (Osman et al., 1996).

Environmental and Biological Monitoring

Compounds structurally related to this compound, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), have been used as plasticizers to replace phthalates. Research into the metabolic and environmental monitoring of such compounds is vital for assessing human exposure levels. Studies have measured urinary concentrations of DINCH metabolites as potential biomarkers for exposure, demonstrating the importance of these compounds in environmental health research (Silva et al., 2013).

Toxicokinetics and Metabolism Studies

The metabolism and toxicokinetics of compounds like cyclohexanone provide insights into occupational health and safety. Studies involving human volunteers exposed to cyclohexanone vapors have identified metabolic yields and excretion patterns, contributing to the development of biomarkers for occupational exposure assessment (Mráz et al., 1994). Such research underscores the role of cyclohexane derivatives in studying exposure and potential health risks in industrial settings.

Hereditary Tyrosinemia Type 1 (HT-1) Treatment

Derivatives of this compound, such as nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), are used in the treatment of hereditary tyrosinemia type 1 (HT-1), a disorder of tyrosine metabolism. Nitisinone's effectiveness and safety profile suggest its potential for treating other disorders related to tyrosine metabolism, highlighting the therapeutic applications of these compounds (Lock et al., 2014).

Safety and Hazards

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H301, which means it is toxic if swallowed . The precautionary statements are P301 + P330 + P331 + P310, which mean that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name |

2-N-pyrazin-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXMSZDNEOCVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465593.png)

![{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B1465595.png)

![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)

![6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1465597.png)

![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465604.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1465608.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465609.png)